N6-methylquinoxaline-5,6-diamine
CAS No.: 888037-23-8
VCID: VC0014944
Molecular Formula: C9H10N4
Molecular Weight: 174.2 g/mol
* For research use only. Not for human or veterinary use.

Description | N6-methylquinoxaline-5,6-diamine is a chemical compound derived from quinoxaline, featuring a methyl group attached to a nitrogen atom and a diamine group . Quinoxaline, also known as benzopyrazine, is a heterocyclic compound consisting of a benzene ring fused to a pyrazine ring . The compound N6,7-Dimethylquinoline-5,6-diamine is a similar chemical compound . Quinoxalines and their derivatives are of interest in various fields, including medicinal chemistry, due to their diverse biological activities . For example, quinoxaline derivatives have been investigated for their potential as antibacterial, antiviral, and anticancer agents . The presence of both the methyl and diamine groups on the quinoxaline core in N6-methylquinoxaline-5,6-diamine could potentially modify its chemical and biological properties, making it relevant for specific applications . Another related compound is 5,6-Quinoxalinediamine, which shares the quinoxaline core and diamine substituents but lacks the methyl group . The subtle differences in structure between these compounds can lead to significant variations in their interactions with biological systems . Further research and analysis of N6-methylquinoxaline-5,6-diamine would be necessary to fully understand its properties and potential applications . |
---|---|
CAS No. | 888037-23-8 |
Product Name | N6-methylquinoxaline-5,6-diamine |
Molecular Formula | C9H10N4 |
Molecular Weight | 174.2 g/mol |
IUPAC Name | 6-N-methylquinoxaline-5,6-diamine |
Standard InChI | InChI=1S/C9H10N4/c1-11-6-2-3-7-9(8(6)10)13-5-4-12-7/h2-5,11H,10H2,1H3 |
Standard InChIKey | ZKYWREIEORYBJU-UHFFFAOYSA-N |
SMILES | CNC1=C(C2=NC=CN=C2C=C1)N |
Canonical SMILES | CNC1=C(C2=NC=CN=C2C=C1)N |
PubChem Compound | 4121983 |
Last Modified | Apr 15 2024 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume